3-[(1S)-1-Azidoethyl]-1-benzothiophene
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Overview
Description
3-[(1S)-1-Azidoethyl]-1-benzothiophene is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a benzothiophene ring. The unique structure of this compound makes it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-Azidoethyl]-1-benzothiophene typically involves the introduction of an azido group to an ethyl chain that is already attached to a benzothiophene ring. This can be achieved through a series of chemical reactions, including nucleophilic substitution and azidation reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-1-Azidoethyl]-1-benzothiophene can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing products.
Reduction: The azido group can be reduced to an amine group under specific conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields an amine derivative, while oxidation can lead to the formation of nitro or other nitrogen-containing compounds.
Scientific Research Applications
3-[(1S)-1-Azidoethyl]-1-benzothiophene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a subject of study in various biological assays and experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug discovery.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 3-[(1S)-1-Azidoethyl]-1-benzothiophene exerts its effects is not fully understood. it is believed that the azido group plays a crucial role in its biological activity. The compound may interact with specific molecular targets and pathways, leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[(1S)-1-Azidoethyl]-1-benzothiophene include:
- 3-[(1S)-1-Azidoethyl]-1-benzofuran
- 3-[(1S)-1-Azidoethyl]-1-benzimidazole
- 3-[(1S)-1-Azidoethyl]-1-benzopyran
Uniqueness
What sets this compound apart from these similar compounds is its unique benzothiophene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(1S)-1-azidoethyl]-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-7(12-13-11)9-6-14-10-5-3-2-4-8(9)10/h2-7H,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQZVEUFRFLSHW-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC2=CC=CC=C21)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CSC2=CC=CC=C21)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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